Heptane, 1-ethoxy-
Overview
Description
Heptane, 1-ethoxy- is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is also known as ethyl heptyl ether. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. Heptane, 1-ethoxy- is a colorless liquid with a characteristic ether-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane, 1-ethoxy- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:
R-O−+R’-X→R-O-R’+X−
In this case, sodium ethoxide (C2H5ONa) reacts with 1-bromoheptane (C7H15Br) to form heptane, 1-ethoxy- and sodium bromide (NaBr).
Industrial Production Methods: Industrial production of heptane, 1-ethoxy- typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a suitable solvent such as ethanol or toluene, and the reaction mixture is heated under reflux to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: Heptane, 1-ethoxy- undergoes several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are potentially explosive.
Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Substitution: Strong acids such as hydroiodic acid (HI) can cleave ethers to form alcohols and alkyl halides.
Major Products Formed:
Oxidation: Formation of hydroperoxides or peroxides.
Substitution: Formation of ethanol and 1-iodoheptane when reacted with hydroiodic acid.
Scientific Research Applications
Heptane, 1-ethoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of lubricants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptane, 1-ethoxy- primarily involves its role as a solvent and reagent. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. The oxygen atom in the ether functional group can also participate in hydrogen bonding, affecting the solubility and reactivity of the compound.
Comparison with Similar Compounds
Dimethyl ether (CH3OCH3): A simple ether with two methyl groups.
Diethyl ether (C2H5OC2H5): A common laboratory solvent with two ethyl groups.
Methoxyethane (C2H5OCH3): An ether with a methyl and an ethyl group.
Comparison: Heptane, 1-ethoxy- is unique due to its longer alkyl chain (heptyl group), which imparts different physical and chemical properties compared to shorter-chain ethers. It has a higher boiling point and different solubility characteristics, making it suitable for specific applications where other ethers may not be effective .
Properties
IUPAC Name |
1-ethoxyheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-8-9-10-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBWZYCUAYXAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334113 | |
Record name | Heptane, 1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-43-3 | |
Record name | Heptane, 1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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